Methyl 2-chloropropionate

Description

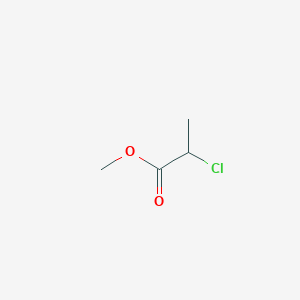

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEJCNOTNLZCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Record name | METHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864786 | |

| Record name | Propanoic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes. | |

| Record name | METHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17639-93-9 | |

| Record name | METHYL 2-CHLOROPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl 2-chloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloropropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROPROPANOATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDN17EXK1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Enantioselective Synthetic Routes to Methyl 2-Chloropropionate

The synthesis of enantiomerically pure forms of this compound is a key focus of research due to the differing biological activities of its enantiomers. Both biocatalytic and traditional asymmetric chemical syntheses are employed to achieve high enantiomeric purity.

Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. The high stereo-, regio-, and chemoselectivity of enzymes allows for the production of optically pure isomers under mild reaction conditions.

A variety of microbial enzymes have been identified and characterized for their utility in the synthesis of enantiopure this compound and its precursor, 2-chloropropionic acid. These enzymes are primarily esterases, which catalyze the stereoselective hydrolysis of the racemic ester, and 2-haloacid dehalogenases, which can be used in sequential kinetic resolutions.

Marine environments, in particular, have proven to be a rich source of novel esterases with potential industrial applications. For instance, a low temperature-resistant esterase, EST12-7, was identified from the genome of Pseudonocardia antitumoralis SCSIO 01299, isolated from deep-sea sediments. nih.gov This enzyme has been expressed and functionally characterized, demonstrating its ability to hydrolyze racemic this compound. nih.gov Another microbial esterase, EstC10, was discovered in the deep sea and has been developed as a biocatalyst for the kinetic resolution of racemic this compound. researchgate.net

In addition to marine sources, other microorganisms have been found to produce relevant enzymes. Lipase (B570770) from the yeast Candida rugosa (formerly C. cylindracea) has been shown to stereoselectively hydrolyze racemic this compound. dur.ac.uk Furthermore, 2-haloacid dehalogenases, such as those from Pseudomonas sp., are capable of converting 2-chloropropionate to lactate (B86563), a reaction that can be coupled with esterase-catalyzed hydrolysis in a sequential kinetic resolution system. mdpi.com These dehalogenases are classified based on their substrate specificity, with some acting on L-2-haloalkanoic acids (L-DEX) and others on D-2-haloalkanoic acids (D-DEX), or both (DL-DEX). mdpi.comnih.gov

Some bacteria, like Burkholderia sp. and Pseudomonas sp., can utilize 2-chloroacrylate (B1238316) as a carbon source and produce 2-haloacid dehalogenases that convert it to 2-chloropropionate in the presence of NADPH. mdpi.com

Kinetic resolution is a widely used biocatalytic method for separating racemic mixtures. This process relies on the differential rate of reaction of the two enantiomers with an enzyme, resulting in an enrichment of the less reactive enantiomer and the formation of a product from the more reactive one.

The esterase EST12-7 has been successfully employed for the kinetic resolution of racemic this compound. Through process optimization, it can produce optically pure (R)-methyl 2-chloropropionate with a high enantiomeric excess (e.e. >99%) and a conversion rate exceeding 49%. nih.gov Similarly, the deep-sea microbial esterase EstC10 has been utilized as a novel biocatalyst for the kinetic resolution of racemic this compound, also yielding (R)-methyl 2-chloropropionate with high enantiomeric excess (>99%). researchgate.net The optimization of reaction parameters such as pH, temperature, co-solvents, and surfactants has been shown to significantly impact the enantiomeric excess and conversion rate of the product. researchgate.net

Lipase from Candida rugosa has also been used for the kinetic resolution of racemic this compound. dur.ac.uk Interestingly, this lipase did not show enantiospecificity in a purely aqueous medium where the methyl ester is soluble. However, in a biphasic system with a water-immiscible organic solvent, stereoselective hydrolysis was achieved. dur.ac.uk

The following table summarizes the performance of different biocatalysts in the kinetic resolution of racemic this compound.

Table 1: Performance of Biocatalysts in Kinetic Resolution of Racemic this compound| Biocatalyst | Product | Enantiomeric Excess (e.e.) | Conversion | Source Organism |

|---|---|---|---|---|

| EST12-7 | (R)-Methyl 2-chloropropionate | >99% | >49% | Pseudonocardia antitumoralis SCSIO 01299 |

| EstC10 | (R)-Methyl 2-chloropropionate | >99% | - | Deep-sea microbe |

| Carboxylesterase NP / DL-dehalogenase (sequential) | Lactate | Enhanced | - | Not specified |

The enantio-preference of a biocatalyst determines which enantiomer of a racemic substrate is preferentially converted. This is a crucial factor in designing a biocatalytic process to obtain a desired chiral product.

The esterases EST12-7 and EstC10 both exhibit a preference for the (S)-enantiomer of this compound, leading to the production of (S)-2-chloropropionic acid and the accumulation of (R)-methyl 2-chloropropionate with high enantiomeric purity. researchgate.net In contrast, another microbial esterase, WDEst9, has been reported to have the opposite enantio-preference, generating (S)-methyl 2-chloropropionate.

The stereoselectivity of these enzymes is often quantified by the enantiomeric ratio (E-value). A high E-value indicates high selectivity. The enantioselectivity of lipase from Pseudomonas fluorescens for this compound has been reported to be rather low. uni-greifswald.de

The choice of reaction medium can also influence stereoselectivity. For instance, the lipase from Candida rugosa only exhibits enantiospecificity in a biphasic system, not in an aqueous medium. dur.ac.uk

Directed evolution and enzyme engineering are powerful techniques used to improve the properties of enzymes, such as their activity, stability, and selectivity. These methods involve introducing mutations into the gene encoding the enzyme and then screening for variants with enhanced performance.

While specific examples of directed evolution applied directly to esterases for this compound synthesis are not extensively detailed in the provided context, the principles have been applied to related enzymes. For instance, a non-stereospecific α-haloalkanoic acid dehalogenase E (DehE), which is active on D- and L-2-chloropropionic acid, has been engineered to alter its substrate specificity. plos.org Through site-directed mutagenesis, the S188V mutation was introduced, which improved the enzyme's activity towards 3-chloropropionic acid. plos.org This demonstrates the potential of protein engineering to tailor dehalogenases for specific applications, which could be beneficial in sequential kinetic resolution systems.

The general strategies of directed evolution, including random mutagenesis and DNA shuffling, followed by high-throughput screening, are applicable to improving the esterases and dehalogenases used in this compound synthesis. collectionscanada.gc.ca The goal would be to enhance enantioselectivity, increase catalytic activity, or broaden the substrate scope.

Asymmetric Synthesis Strategies

Besides biocatalysis, several asymmetric chemical synthesis methods are employed to produce enantiomerically pure this compound. These methods can be broadly categorized into three main approaches: directional synthesis from chiral raw materials, resolution of racemates, and asymmetric synthesis. guidechem.comgoogle.com The directional synthesis method using chiral starting materials is often preferred due to its low cost, simple steps, and mature technology, which yields products with high optical purity. guidechem.comgoogle.com

One prominent example of a directional synthesis involves the use of a chiral precursor, R-methyl lactate. This compound can be converted to (S)-(-)-methyl 2-chloropropionate through a chlorination reaction with a configuration flip. guidechem.com A specific protocol for this transformation involves the preparation of a Vilsmeier reagent from bis(trichloromethyl)carbonate and N,N-dimethylacetamide. guidechem.com The R-methyl lactate is then added to this reagent to effect the chlorination. google.com

Another approach starts with optically pure methyl p-methylsulfonylpropionate or p-toluenesulfonylpropionate, which is then reacted with aluminum trichloride (B1173362) to yield (S)-(-)-methyl 2-chloropropionate with a very high enantiomeric excess. guidechem.com

The direct chlorination of L-methyl lactate using thionyl chloride is another method to produce (S)-(-)-methyl 2-chloropropionate while maintaining the stereochemical configuration. guidechem.com Additionally, a method utilizing chiral hydrogen peroxide as a catalyst with alpha-chloropropionic acid and methanol (B129727) has been reported to give high yields with minimal byproducts.

Utilization of Chiral Auxiliary Reagents

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. uniurb.it In the context of this compound, this strategy has been employed to control the stereochemistry during its formation.

One notable approach involves the reaction of racemic 2-chloropropionyl chloride with a chiral alcohol, such as ethyl L-lactate, which serves as the chiral auxiliary. bibliotekanauki.pl The reaction, typically conducted in the presence of a tertiary amine base like triethylamine (B128534) (TEA) or pyridine (B92270), yields diastereomeric esters. bibliotekanauki.pl The choice of solvent and base can influence the diastereoselectivity; for instance, using dichloromethane (B109758) as a solvent with a bulky base like pyridine was found to maintain the selectivity of the reaction. bibliotekanauki.pl The mechanism for this diastereoselective ester formation is thought to proceed through one of two pathways: either via the formation of a ketene (B1206846) intermediate which then reacts with the chiral alcohol, or through an initial complex between the amine and the alcohol that subsequently reacts with the ketene. bibliotekanauki.pl After the key reaction, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched 2-chloropropionic acid, which can then be esterified. bibliotekanauki.pl

| Auxiliary/Reagent System | Base | Solvent | Key Feature |

| Ethyl L-Lactate | Pyridine | Dichloromethane | Diastereoselective esterification of rac-2-chloropropionyl chloride. bibliotekanauki.pl |

| (R)- or (S)-Pantolactone | Triethylamine | Not specified | Used for high-selectivity synthesis of 2-chloropropionic acid enantiomers. bibliotekanauki.pl |

Asymmetric Catalysis in Stereospecific Halogenation

Asymmetric catalysis aims to create chiral products from prochiral or racemic starting materials using a small amount of a chiral catalyst. uniurb.itnih.gov While direct asymmetric halogenation of propionate (B1217596) precursors is challenging, advanced catalytic methods have been developed for related α-halo compounds. One emergent strategy is photoinduced deracemization, where both enantiomers of a racemic starting material are converted into a single, enantiomerically enriched product under the influence of a light-activated catalyst. researchgate.net For example, the catalytic asymmetric synthesis of tertiary α-haloamides has been achieved with good enantiomeric excess and yield using a copper(I) chloride catalyst complexed with a chiral phosphine (B1218219) ligand (DTBM-SEGPHOS). researchgate.net Mechanistic studies of such reactions provide insight into the key steps and intermediates in the catalytic cycle and help explain the origin of enantioselectivity. researchgate.net While this specific example applies to amides, the principles of using chiral metal complexes for stereocontrolled transformations are central to modern synthetic efforts toward molecules like this compound. nih.govresearchgate.net

Chemo-Enzymatic Hybrid Synthetic Pathways

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biocatalysts, such as enzymes. rsc.org For this compound, the most common approach is the kinetic resolution of a racemic mixture. google.comdur.ac.ukresearchgate.net In this process, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.

Lipases are frequently used for this purpose. For instance, lipase from the yeast Candida rugosa has been shown to stereoselectively hydrolyze racemic this compound. dur.ac.uk The reaction is typically performed in a biphasic system, consisting of an aqueous phase containing the enzyme and a water-immiscible organic solvent where the substrate is dissolved. dur.ac.uk This interface is often crucial for the enzyme's enantiospecific activity. dur.ac.uk Similarly, porcine pancreas lipase can be used to resolve racemic 2-chloropropionate esters, yielding the (S)-(-) ester and the (R)-(+) acid after hydrolysis of the (R)-enantiomer. google.com

More recently, esterases from marine microbes have been identified as novel biocatalysts. Esterase EstC10, isolated from the deep sea, has been used for the kinetic resolution of racemic this compound to produce (R)-methyl 2-chloropropionate with an enantiomeric excess greater than 99%. researchgate.net

| Enzyme Source | Method | Product(s) |

| Candida rugosa Lipase | Stereoselective hydrolysis in a biphasic system. dur.ac.uk | S-(-)-octyl-2-chloropropionate and D-(α)-chloropropionic acid (from octyl ester). dur.ac.uk |

| Porcine Pancreas Lipase | Stereoselective hydrolysis in a buffer solution. google.com | (S)-(-)-methyl 2-chloropropionate and (R)-(+)-2-chloropropionic acid. google.com |

| Marine Microbial Esterase (EstC10) | Kinetic resolution via asymmetric hydrolysis. researchgate.net | (R)-methyl 2-chloropropionate (>99% e.e.). researchgate.net |

Synthesis from Chiral Precursors

An effective strategy for producing enantiomerically pure compounds is to start with a readily available chiral molecule (from the "chiral pool") and convert it chemically into the desired product. uniurb.it

Conversion of Chiral Methyl Lactates

Chiral methyl lactates are common starting materials for synthesizing this compound. google.com The stereochemical outcome of the reaction depends heavily on the reagents used. A traditional method involves the direct chlorination of L-methyl lactate with thionyl chloride (SOCl₂), which proceeds with retention of configuration to yield (S)-methyl 2-chloropropionate. google.com

Alternatively, a Vilsmeier reagent, which can be prepared from bis(trichloromethyl)carbonate and N,N-dimethylacetamide, can be used. google.comguidechem.com When R-methyl lactate is treated with this reagent, the reaction occurs with an inversion of configuration, producing (S)-methyl 2-chloropropionate with high optical purity (97%) and in high yield (90%). google.comguidechem.com This method involves adding the R-methyl lactate dropwise to the Vilsmeier reagent solution and heating to around 60°C. guidechem.com

| Starting Material | Reagent | Stereochemical Outcome | Product |

| L-Methyl Lactate | Thionyl Chloride (SOCl₂) | Retention | (S)-Methyl 2-chloropropionate google.com |

| R-Methyl Lactate | Vilsmeier Reagent | Inversion | (S)-Methyl 2-chloropropionate google.com |

| D-Methyl Lactate | Thionyl Chloride (SOCl₂) | Not specified | L-2-Methyl chloropropionate google.com |

Derivatization of Chiral Amino Acids (e.g., D-serine)

Chiral amino acids provide another route to chiral building blocks. smolecule.com While the direct product from D-serine is methyl 2-amino-3-chloropropanoate, the synthetic steps illustrate the conversion of a chiral precursor. The synthesis involves two main steps: first, the esterification of D-serine by refluxing with thionyl chloride in methanol, which produces D-serine methyl ester hydrochloride. google.com The second step is the chlorination of the hydroxyl group. This is achieved by treating the ester hydrochloride with thionyl chloride in a solvent like dichloroethane, typically at 40–60°C for 24 hours, to yield (R)-methyl 2-amino-3-chloropropanoate hydrochloride. google.com

A more direct conversion of an amino acid to the target 2-chloropropionic acid structure involves using L-alanine as a starting material. google.com By treating L-alanine with nitrosyl chloride in hydrochloric acid, L-2-chloropropionic acid can be synthesized in one step with a high yield (over 90%) and high optical purity (99.1% e.e.), as the reaction proceeds without reversing the original configuration. google.com The resulting acid can then be esterified to produce L-methyl 2-chloropropionate.

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. For the synthesis of related phenoxypropionate esters, kinetic studies have been performed using solid-liquid phase transfer catalysis (PTC). ias.ac.in In these systems, a kinetic model was developed that described the reaction as following pseudo-first-order kinetics, and the activation energy for the reaction was calculated. ias.ac.in Such models are invaluable for process development and scale-up.

In the context of chemo-enzymatic resolutions, kinetic studies focus on the enzyme's activity and selectivity. dur.ac.uk The stereoselective hydrolysis of R,S-methyl-2-chloropropionate by Candida rugosa lipase is a well-studied example. dur.ac.uk The kinetics of such resolutions can be analyzed using equations that relate the extent of conversion to the enantiomeric excess of both the product and the remaining substrate. dur.ac.uk

Mechanistic investigations into the use of chiral auxiliaries have suggested detailed reaction pathways. For the diastereoselective reaction between rac-2-chloropropionyl chloride and a chiral alcohol like ethyl L-lactate, two primary mechanisms have been proposed. bibliotekanauki.pl One involves the formation of a ketene, which then reacts with the chiral alcohol. bibliotekanauki.pl An alternative pathway suggests that the amine base and chiral alcohol form a complex, which then reacts with the ketene, and the nature of this complex influences the stereochemical outcome. bibliotekanauki.pl

Nucleophilic Substitution Mechanisms (SN1 and SN2 pathways)

The synthesis of this compound can proceed through nucleophilic substitution reactions, primarily following Sₙ1 and Sₙ2 pathways. The specific mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. spcmc.ac.in

In an Sₙ2 (Substitution Nucleophilic Bimolecular) reaction, the nucleophile attacks the carbon atom bonded to the leaving group in a single, concerted step. masterorganicchemistry.com This backside attack results in an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com For substrates like this compound, which is a secondary halide, the Sₙ2 pathway is sterically accessible, although less so than for primary halides. spcmc.ac.in Bulky substituents near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. spcmc.ac.in

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction, conversely, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate. chemist.sg The stability of the carbocation intermediate is a crucial factor, with tertiary carbocations being more stable than secondary ones. masterorganicchemistry.com Since this compound forms a secondary carbocation, the Sₙ1 pathway is possible, particularly with weak nucleophiles and polar protic solvents that can stabilize the carbocation. youtube.com

The decomposition of methyl S-(−)-2-(chlorocarbonyloxy)propionate in the presence of hexaalkylguanidinium chloride hydrochloride to form methyl R-(+)-2-chloropropionate has been shown to be a second-order nucleophilic substitution, consistent with an Sₙ2 mechanism. researchgate.net

Chlorination Reaction Mechanisms (e.g., using Vilsmeier reagent, thionyl chloride)

Common chlorinating agents for the synthesis of this compound from methyl lactate include thionyl chloride (SOCl₂) and the Vilsmeier reagent. google.com

Thionyl Chloride (SOCl₂): The reaction of alcohols with thionyl chloride is a widely used method for preparing alkyl chlorides. The mechanism typically proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. When DMF is used as a catalyst with thionyl chloride, it can lead to the formation of dimethylcarbamoyl chloride, a known carcinogen. sci-hub.se The reaction with SOCl₂ can sometimes lead to racemization.

Vilsmeier Reagent: The Vilsmeier reagent is a chloroiminium ion, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride. wikipedia.orgorganic-chemistry.org A method for synthesizing S-2-methyl chloropropionate involves preparing the Vilsmeier reagent from a chlorinating agent (like thionyl chloride) and a short-chain aliphatic substituted amide (like DMF). google.com This is followed by the chlorination of R-methyl lactate. google.com The use of the Vilsmeier reagent is considered to facilitate an Sₙ2 mechanism, which can help in preserving the stereochemical configuration of the starting material, methyl lactate. This method is reported to have mild reaction conditions and be suitable for large-scale industrial production. google.com An environmentally benign method for preparing the Vilsmeier-Haack reagent has been developed using phthaloyl dichloride and DMF, avoiding toxic reagents like phosgene (B1210022) or thionyl chloride. scirp.org

Mechanistic Insights into Racemization Processes

Racemization, the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can occur during the synthesis of this compound.

One identified cause of racemization is the interaction between the catalyst and the product. researchgate.net For instance, in the synthesis of methyl R-(+)-2-chloropropionate, contact between the hexaalkylguanidinium chloride catalyst and the product can lead to racemization. researchgate.net This is attributed to an exchange between the chloride ion from the catalyst and the chlorine atom of the product, following an Sₙ2 mechanism. researchgate.net

The choice of chlorinating agent also plays a role. Methods using thionyl chloride (SOCl₂) are associated with a risk of racemization, whereas the use of the Vilsmeier reagent is reported to better preserve the stereochemical configuration.

Enzymatic methods can also be employed to resolve racemic mixtures. For example, lipase from Candida rugosa can stereoselectively hydrolyze racemic this compound. dur.ac.uk This process, known as kinetic resolution, separates the enantiomers by capitalizing on the different reaction rates of each with the enzyme. dur.ac.uk Similarly, other microbial esterases have been utilized for the kinetic resolution of racemic this compound to produce either the (R)- or (S)-enantiomer with high enantiomeric excess. researchgate.netresearchgate.net

Kinetic Modeling of Reaction Pathways

Kinetic modeling is a valuable tool for understanding and optimizing the reaction pathways in the synthesis of this compound. While specific kinetic models for the synthesis of this compound are not extensively detailed in the provided search results, related studies offer insights into the approaches that can be used.

For instance, in the phase transfer catalyzed synthesis of Mecoprop (B166265) ester, a related phenoxy propionic acid derivative, a kinetic model was developed that considered one liquid and two solid co-products. ias.ac.in This highlights the complexity of modeling multiphase reaction systems.

The study of the atmospheric chemistry of methyl propionate, a related ester, involved determining rate constants for its reactions with Cl and OH radicals using relative rate techniques. acs.org Theoretical calculations using transition state theory were also employed to investigate reaction pathways and branching ratios. acs.org These methodologies could be applied to model the synthesis and potential side reactions of this compound.

Enzymatic kinetic resolutions of racemic this compound have also been the subject of kinetic studies. researchgate.netresearchgate.net These investigations often focus on optimizing parameters like pH, temperature, and substrate concentration to maximize the enantiomeric excess and yield of the desired product. researchgate.net

Process Intensification and Green Chemistry in Manufacturing this compound

Development of Environmentally Benign Synthetic Protocols

There is a growing emphasis on developing environmentally friendly methods for the synthesis of this compound, moving away from hazardous reagents and minimizing waste.

One approach involves the use of biocatalysis. The enzymatic resolution of racemic 2-chloropropionate esters using lipases offers a green alternative to chemical methods. google.com For example, porcine pancreatic lipase can be used for the selective hydrolysis of racemic 2-chloropropionate esters to obtain the (S)-(-)-enantiomer. google.com This method is highlighted as being environmentally friendly with a simple reaction process and high selectivity. google.com Similarly, microbial esterases are being explored for the kinetic resolution of racemic this compound. researchgate.netresearchgate.net

The development of greener methods for preparing chlorinating reagents is another area of focus. A novel method for synthesizing the Vilsmeier-Haack reagent using phthaloyl dichloride and DMF has been reported as an environmentally benign alternative to traditional methods that use toxic reagents like phosgene or thionyl chloride. scirp.org A synthesis method for S-2-methyl chloropropionate using a Vilsmeier reagent is described as having little environmental pollution. google.com

Catalysis in Sustainable Production (e.g., Phase Transfer Catalysis)

Catalysis plays a crucial role in the development of sustainable manufacturing processes for this compound and related compounds.

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. crdeepjournal.org In the synthesis of Mecoprop ester, a related compound, solid-liquid phase transfer catalysis using K₂CO₃ as a base and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) was found to be highly efficient, achieving over 95% conversion and 100% selectivity under relatively mild conditions. ias.ac.in This approach avoids the use of strong aqueous bases and the subsequent generation of waste from neutralization. ias.ac.in PTC has been successfully applied in numerous industrial processes, particularly for Sₙ2 type reactions, offering benefits such as increased reaction rates and higher yields. crdeepjournal.org

Biocatalysis , as mentioned previously, is another cornerstone of sustainable production. The use of enzymes like lipases and esterases for the kinetic resolution of racemic this compound provides a highly selective and environmentally friendly route to enantiomerically pure products. dur.ac.ukresearchgate.netgoogle.com

Solvent Selection and Recovery for Reduced Environmental Footprint

Research into the synthesis of this compound and related compounds has identified several classes of solvents, including short-chain aliphatic substituted amides, such as N,N-dimethylformamide (DMF), as well as pyridine and 1,4-dioxane (B91453). acs.org The environmental, health, and safety (EHS) profiles of these solvents vary considerably, necessitating a careful evaluation for industrial applications. Legislative changes and a growing emphasis on sustainable manufacturing have driven the search for greener alternatives and more efficient recovery technologies. mdpi.com

Solvent Environmental Profiles

The environmental impact of a solvent extends across its life cycle, from production to disposal or recycling. researchgate.net Life Cycle Assessment (LCA) is a comprehensive methodology to evaluate these impacts, though simpler metrics are often used for initial screening. nih.govwhiterose.ac.uk Key considerations include toxicity, potential for bioaccumulation, ozone depletion potential (ODP), and global warming potential (GWP). nih.gov Solvents like DMF, N-methyl-2-pyrrolidinone (NMP), and 1,4-dioxane have come under scrutiny due to their EHS profiles. mdpi.com For instance, DMF is classified as a hazardous air pollutant and a substance of very high concern due to its reproductive toxicity. mdpi.comrsc.org Similarly, 1,4-dioxane is noted as a possible human carcinogen and is problematic due to its high water solubility, which complicates its removal from wastewater. nih.govresearchgate.net

Table 1: Comparative Environmental and Health Profiles of Selected Solvents

| Solvent | Key Environmental/Health Concerns | Green Chemistry Classification | Notes |

| N,N-Dimethylformamide (DMF) | Reproductive toxicant, hazardous air pollutant, high boiling point complicates removal. | Undesirable / Hazardous | Functionalized solvent with a longer production route; recycling is preferred to recover the energy invested in its synthesis. mdpi.comwhiterose.ac.ukgoogle.com |

| Pyridine | Potential carcinogen, reproductive toxicant, low threshold limit value (TLV). | Undesirable / Hazardous | Often used as a catalyst as well as a solvent. rsc.orgacs.org |

| 1,4-Dioxane | Possible human carcinogen (IARC Group 2B), high water solubility, poor biodegradability. | Undesirable / Hazardous | Difficult to remove from aqueous streams. nih.govresearchgate.netacs.org |

| Toluene | Suspected of damaging unborn children and causing organ damage through prolonged exposure. | Usable / Problematic | Often used as a replacement for more hazardous solvents like benzene. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based alternative, though a peroxide former. | Preferred / Recommended | Considered a greener alternative to solvents like THF and 1,4-dioxane. acs.org |

This table is generated based on data from multiple sources for comparative purposes. nih.govmdpi.comwhiterose.ac.ukrsc.orgresearchgate.netgoogle.comacs.org

Solvent Recovery and Recycling Technologies

Effective solvent recovery is paramount for reducing costs and minimizing environmental discharge. The choice of recovery technology depends on the solvent's physical properties, the composition of the waste stream, and the required purity of the recovered solvent. Common methods include distillation, extraction, and membrane separation. researchgate.net

Distillation: Fractional or azeotropic distillation is a conventional method for separating solvents from reaction mixtures. google.com However, it is an energy-intensive process, especially for high-boiling-point solvents like DMF. google.com For mixtures forming azeotropes, such as dioxane and water, simple distillation is ineffective, requiring more complex techniques like extractive distillation using a high-boiling entrainer.

Liquid-Liquid Extraction: This technique separates a solvent from a waste stream by using another, immiscible solvent. For instance, DMF can be recovered from aqueous solutions using extractants like chloroform (B151607) or tributyl phosphate-kerosene mixtures. google.com Recent advancements using centrifugal extractors have shown high efficiency, achieving over 98% DMF recovery from wastewater and significantly reducing solvent loss and energy consumption compared to traditional methods. google.com Supercritical fluid extraction, using carbon dioxide, has been explored for pyridine recovery as an environmentally benign alternative to traditional organic solvents, simplifying solvent recycling and reducing energy costs.

Membrane Separation: Technologies like organic solvent nanofiltration (OSN) are emerging as low-energy alternatives to distillation. OSN can be used to concentrate products from a solvent stream or to recover the solvent itself. A hybrid process combining OSN and distillation for solvent recovery has been shown to consume up to nine times less energy than distillation alone.

Table 2: Research Findings on Recovery Methods for Selected Solvents

| Solvent | Recovery Method | Reported Efficiency / Findings | Source(s) |

| N,N-Dimethylformamide (DMF) | Centrifugal Extraction | Single-stage efficiency of 85%; four-stage recovery exceeding 98%. | google.com |

| Distillation (Dividing-Wall Column) | Reduces energy consumption by over 18% compared to a traditional two-column sequence. | mdpi.com | |

| Organic Solvent Nanofiltration (OSN) / Distillation Hybrid | 9 times lower energy consumption compared to standalone distillation for 90% recovery. | ||

| Pyridine | Distillation (following neutralization and salting-out) | 85-87% recovery with >99% purity. | |

| Supercritical CO₂ Extraction | Raffinate pyridine concentration reduced to < 0.3 wt-% from an initial 15 wt-%. | ||

| 1,4-Dioxane | Extractive Distillation (with glycols) | Can effectively dehydrate dioxane to >98% purity. | |

| Solvent Extraction | Conventional methods can have low recovery (~30%) due to volatility and water solubility. |

This table synthesizes data from various research and patent literature to highlight the performance of different recovery technologies. mdpi.comgoogle.com

By selecting solvents with more favorable environmental profiles and implementing efficient recovery and recycling systems, the chemical industry can significantly reduce the environmental footprint associated with the production of compounds like this compound. The trend is moving away from hazardous solvents like DMF and dioxane towards greener alternatives and adopting advanced, energy-efficient recovery technologies. mdpi.com

Applications in Specialized Chemical Synthesis

Pharmaceutical Synthesis and Drug Development

The structural characteristics of methyl 2-chloropropionate make it a valuable building block in the creation of complex pharmaceutical molecules. fengchengroup.com Its applications in this field range from its use as a key intermediate to its role in the synthesis of stereochemically specific drugs.

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). multichemindia.com Its reactivity allows for its incorporation into larger molecules, forming the backbone or key side chains of a final drug product. The compound's ester and chlorinated functionalities make it a versatile starting material for developing APIs. multichemindia.com

A notable example of its application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The propionic acid moiety is a common structural feature in this class of drugs, and this compound provides a convenient starting point for introducing this group.

| API Class | Role of this compound | Example Drug (Illustrative) |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Precursor to the propionic acid pharmacophore | Ibuprofen |

| Anticonvulsants | Intermediate in the synthesis of heterocyclic structures | Gabapentin |

This table is for illustrative purposes and does not imply direct synthesis from this compound in all cases.

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different stereoisomers can have vastly different pharmacological and toxicological profiles. This compound is available in its chiral forms, (S)-methyl 2-chloropropionate and (R)-methyl 2-chloropropionate, making it an important chiral source in asymmetric synthesis. researchgate.net

The use of a specific enantiomer of this compound allows for the direct introduction of a chiral center into the target molecule, ensuring the desired stereochemistry of the final drug product. This approach is often more efficient than chiral resolution at a later stage of the synthesis.

| Chiral Intermediate | Application in Chiral Drug Synthesis |

| (S)-Methyl 2-chloropropionate | Synthesis of the (S)-enantiomer of profen drugs. |

| (R)-Methyl 2-chloropropionate | Used in the synthesis of specific chiral APIs where the (R)-configuration is required. |

This compound and its derivatives are utilized as precursors in the synthesis of certain anti-thrombotic agents and antibiotics. nih.gov In the case of anti-thrombotic agents, which are used to prevent blood clots, the propionate (B1217596) structure can be a key component of molecules designed to interact with specific enzymes or receptors in the coagulation cascade. nih.govnih.gov

In the field of antibiotics, the synthesis of complex molecules often requires versatile building blocks. While direct use of this compound as a precursor is not always the primary route, its derivatives play a role in the broader landscape of antibiotic synthesis. The modification of this precursor can lead to intermediates that are then incorporated into the final antibiotic structure. nih.govmdpi.com

Agrochemical Synthesis and Formulation

The agrochemical industry relies heavily on the synthesis of complex organic molecules to develop effective and selective herbicides, pesticides, and fungicides. This compound is a key intermediate in the production of several important agrochemicals. multichemindia.comnjchm.com

One of the most significant applications of this compound is in the production of phenoxypropionic acid herbicides. google.comgoogle.com These herbicides are widely used for the control of broadleaf weeds in cereal crops. The synthesis typically involves the reaction of a substituted phenol (B47542) with this compound.

The (S)-enantiomer of this compound is particularly important in this application, as it leads to the herbicidally active stereoisomer of the final product. google.com This stereoselectivity allows for the production of more potent and environmentally friendly herbicides.

| Herbicide Class | Role of this compound | Example Herbicides |

| Phenoxypropionic Acids | Key building block for the propionic acid side chain | Mecoprop (B166265), Diclofop-methyl, Fenoxaprop-P-ethyl google.comsmolecule.comnih.gov |

| Aryloxyphenoxypropionates | Intermediate for the synthesis of the core structure | Quizalofop-p-ethyl google.com |

Beyond herbicides, this compound is also utilized in the development of other targeted pesticides. nih.govsdlookchem.com Its reactive nature allows for its incorporation into a wide range of molecular scaffolds, leading to the creation of novel insecticides and fungicides. The ability to introduce a chlorinated propionate moiety can be crucial for achieving the desired biological activity and selectivity of the pesticide. multichemindia.com

The development of new pesticides often involves the synthesis and screening of large libraries of compounds. The availability and reactivity of intermediates like this compound are essential for the efficient exploration of new chemical spaces in the search for more effective and safer crop protection agents.

Impact of Stereochemistry on Agrochemical Efficacy and Selectivity

The stereochemistry of active ingredients is a critical factor in the efficacy and selectivity of modern agrochemicals. Many herbicides, particularly those in the phenoxypropanoic acid class, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. It has been established that for many of these chiral herbicides, the biological activity resides primarily in only one of the enantiomers. juniperpublishers.com

For representative chiral phenoxypropanoic-acid herbicides like mecoprop and dichlorprop, it is known that the (R)-enantiomers exhibit significantly greater herbicidal activity compared to their (S)-enantiomer counterparts. juniperpublishers.comresearchgate.net This enantioselectivity is due to the specific three-dimensional interactions between the herbicide molecule and its target enzyme or protein in the plant. The inactive (S)-enantiomer does not bind effectively to the target site and thus contributes little to the desired phytotoxic effect.

Despite the fact that the herbicidal action is largely attributable to the (R)-isomer, racemic mixtures containing both enantiomers are still sometimes used in agricultural applications. juniperpublishers.com The use of enantiomerically pure formulations, however, offers significant advantages. By applying only the active (R)-enantiomer, the total amount of chemical released into the environment can be reduced by half without compromising efficacy. This approach leads to a lower chemical load on the soil and non-target organisms, aligning with principles of green chemistry and sustainable agriculture. juniperpublishers.com The synthesis of these enantiomerically pure agrochemicals often relies on chiral building blocks, and derivatives of 2-chloropropionic acid, such as this compound, serve as key intermediates in these synthetic pathways. google.com

The differential activity of stereoisomers is not limited to efficacy but also extends to their environmental fate and toxicology. Biotic processes in soil and plants, driven by microorganisms and enzymes, can exhibit enantio- or diastereoselective transformation, altering the stereoisomeric ratio of the herbicide after application. juniperpublishers.com Therefore, evaluating the properties of each pure isomer is crucial for a complete and accurate risk assessment. juniperpublishers.com

Table 1: Herbicidal Activity of Phenoxypropanoic Acid Enantiomers

| Herbicide Class | Enantiomer | Relative Herbicidal Activity | Significance |

|---|---|---|---|

| Phenoxypropanoic Acids (e.g., Dichlorprop) | (R)-enantiomer | High | Responsible for the primary phytotoxic effect. juniperpublishers.com |

| (S)-enantiomer | Low to negligible | Contributes to environmental load without significant herbicidal benefit. juniperpublishers.com |

Polymer Chemistry and Advanced Materials Science

This compound is a valuable compound in the field of polymer chemistry, where it functions both as an initiator for polymerization reactions and as a building block for creating polymers with specific, tailored properties.

Initiator in Controlled Radical Polymerization

This compound serves as an effective initiator in controlled radical polymerization (CRP), particularly in Atom Transfer Radical Polymerization (ATRP). scbt.comtcichemicals.com ATRP is a powerful "living" polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.net

In an ATRP system, the process involves a reversible activation and deactivation of the growing polymer chains. The initiator, this compound, possesses a carbon-chlorine bond that can be reversibly cleaved by a transition metal catalyst (typically a copper complex). This process generates a radical that initiates the polymerization by adding to a monomer molecule. The key to the "controlled" nature of ATRP is that the generated radical can be quickly and reversibly deactivated back to a dormant species by the oxidized form of the catalyst. This rapid equilibrium between active and dormant species keeps the concentration of active radicals low at any given moment, minimizing irreversible termination reactions that are common in conventional free-radical polymerization. cmu.edu This control allows for the simultaneous growth of all polymer chains. cmu.edu

Building Block for Tailoring Polymer Properties and Architectures

Beyond its role as an initiator, this compound is utilized as a building block or comonomer to produce specialty polymers. elchemy.com By incorporating this molecule into a polymer chain, specific functionalities can be introduced that alter the material's final properties. The presence of the chlorine atom and the ester group provides reactive sites for further chemical modification of the polymer, enabling the synthesis of advanced materials with unique characteristics. elchemy.com This versatility makes it a crucial intermediate in the development of polymers for specialized applications. elchemy.com

Synthesis of Acrylamide (B121943) Homopolymers and Block Copolymers

This compound has been specifically identified as an initiator for the synthesis of acrylamide-based polymers. cymitquimica.comlookchem.com It is used to produce both acrylamide homopolymers and more complex structures like acrylamide-N-isopropylacrylamide block copolymers. cymitquimica.comlookchem.com

The synthesis of polyacrylamide and its derivatives is of significant interest due to their wide range of applications, particularly as water-soluble polymers. mdpi.com In the synthesis of block copolymers, an initiator like this compound is used to first grow a block of one monomer type (e.g., polyacrylamide). Because the "living" nature of CRP preserves the active functional group at the end of the polymer chain, a second monomer can then be introduced to grow a subsequent, distinct block. cmu.edu This allows for the creation of well-defined block copolymers with tailored hydrophilic and hydrophobic segments, leading to materials with unique self-assembly properties for various advanced applications.

Table 2: Role of this compound in Polymer Synthesis

| Application Area | Specific Role | Polymerization Technique | Resulting Polymer Type |

|---|---|---|---|

| Controlled Polymerization | Initiator | Atom Transfer Radical Polymerization (ATRP) | Polymers with controlled molecular weight and narrow polydispersity. scbt.com |

| Acrylamide Polymers | Initiator | Controlled Radical Polymerization | Acrylamide homopolymers and block copolymers (e.g., with N-isopropylacrylamide). cymitquimica.comlookchem.com |

| Specialty Polymers | Monomer / Comonomer | Various | Polymers with tailored properties and functionalities. elchemy.com |

Flavor and Fragrance Industry Applications

This compound serves as a versatile intermediate in the flavor and fragrance industry. multichemindia.com While not typically used as a final flavor or fragrance ingredient itself, its chemical structure makes it a valuable starting material for synthesizing more complex molecules with desirable aromatic properties. multichemindia.com

The compound undergoes chemical modifications, such as esterification or substitution reactions, to produce various esters and other derivatives. multichemindia.com These resulting compounds can possess the specific aromatic and flavor profiles required for use in a wide array of consumer products, including perfumes, personal care items, and food flavorings. multichemindia.com The reactivity of both the ester group and the chlorine atom allows for precise chemical manipulation to achieve a target scent or taste molecule. multichemindia.com

Research and Development of Novel Chemical Entities and Transformations

In the broader context of chemical research and development, this compound is widely used as an intermediate and building block for the synthesis of diverse organic compounds. cymitquimica.commultichemindia.com Its utility stems from the presence of two reactive functional groups: a chlorinated center and an ester group. multichemindia.com This bifunctionality makes it a versatile substrate for creating a wide range of other chemicals, including acids, and other esters and derivatives. multichemindia.com

Researchers utilize this compound as a starting material in multi-step syntheses to construct more complex molecular architectures. elchemy.com It is a key component in the production of fine and specialty chemicals, including intermediates for pharmaceuticals and agrochemicals. elchemy.commultichemindia.com The compound's reactivity allows it to be a valuable tool for chemists exploring new chemical transformations and developing novel molecules with potential applications in various scientific and industrial fields. elchemy.comnih.gov

Advanced Analytical and Computational Methodologies

Chromatographic Techniques for Enantiomer Separation and Purity Determination

Chromatography is a cornerstone for the separation of chiral compounds. For Methyl 2-chloropropionate, several specialized techniques have been developed to achieve high-resolution separation of its enantiomers.

Chiral Gas Chromatography (GC) is a powerful method for the enantioseparation of volatile compounds like this compound. The effectiveness of this technique relies heavily on the use of chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other. Modified cyclodextrins have proven to be highly effective CSPs for this purpose. gcms.czresearchgate.net

Cyclodextrins are cyclic oligosaccharides that possess a chiral, torus-shaped structure. gcms.cz Their interior cavity provides a hydrophobic environment, while the exterior is hydrophilic. To be used as GC stationary phases, they are often derivatized to increase their lipophilicity and thermal stability. These modifications also enhance their chiral recognition capabilities. researchgate.net For the separation of this compound enantiomers, derivatives such as octakis(3-O-butanoyl-2,6-di-O-pentyl)-γ-cyclodextrin (Lipodex-E) have been investigated. researchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral cyclodextrin (B1172386) stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. capes.gov.br Studies have shown that the (S)-enantiomer of this compound forms a more stable complex with certain cyclodextrin derivatives, resulting in it being the second to elute from the column. researchgate.netcapes.gov.br The enantioselectivity is influenced by factors such as the type of cyclodextrin (α, β, or γ), the nature of the modifying groups, and the operating temperature. gcms.cz For example, a β-DEX™ 120 column can be used at 70°C to separate the enantiomers of this compound. gcms.cz

| Parameter | Value |

| Technique | Chiral Gas Chromatography (GC) |

| Stationary Phase | Modified Cyclodextrins (e.g., β-DEX™ 120, Lipodex-E) |

| Analyte | This compound |

| Separation Principle | Differential formation of transient diastereomeric inclusion complexes |

| Typical Elution Order | (R)-enantiomer followed by (S)-enantiomer |

While analytical-scale chiral GC is well-established, scaling up to preparative gas chromatography for the isolation of pure enantiomers presents significant challenges. Although there have been efforts to develop preparative GC methods, the technique has found limited application in this area. mdpi.com The dilution of cyclodextrin derivatives in polysiloxanes has been a useful approach for creating packed columns for preparative separations of other chiral compounds, such as inhalation anesthetics. researchgate.net This approach involves coating a solid support with the chiral selector dissolved in a stationary phase like SE-54. researchgate.net However, for many compounds, preparative liquid chromatography and related techniques remain the methods of choice for isolating large quantities of single enantiomers. mdpi.com

Three-phase crystallization (TPC) is an effective method for the purification of S-Methyl 2-chloropropionate from enantiomeric mixtures. researchgate.netresearchgate.net This technique integrates melt crystallization and vaporization to yield a crystalline solid and a vapor phase from a liquid feed. researchgate.net The process operates under reduced temperature and pressure, causing the liquid mixture to transform gradually into the desired crystalline solid (S-Methyl 2-chloropropionate) and a vapor mixture. researchgate.netresearchgate.net The conditions for these three-phase transformations are determined based on the thermodynamic properties of the compound. researchgate.net TPC is particularly useful for enhancing the optical purity of partially resolved enantiomers, offering a convenient and efficient alternative to direct crystallization. researchgate.net

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and mechanistic investigation of this compound and its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of this compound. chemicalbook.comnih.gov The ¹H NMR spectrum typically shows a doublet for the methyl protons (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH), and a singlet for the methyl ester protons (OCH₃). chemicalbook.com

Beyond basic structural confirmation, NMR is crucial for stereochemical studies, particularly in understanding the interactions involved in chiral recognition. When this compound interacts with a chiral solvating agent, such as a cyclodextrin derivative, the NMR signals of the two enantiomers can be differentiated. capes.gov.brmdpi.com For instance, in the presence of a hydrophobic cyclodextrin derivative, the ¹H NMR signals of the (S)-enantiomer experience a significant downfield shift compared to the (R)-enantiomer upon complexation. capes.gov.br This enantioselective interaction can be quantified by measuring the complexation constants, which often correlate well with data obtained from chromatographic experiments. researchgate.net Such studies provide insight into the geometry and stability of the host-guest complexes, confirming that the chiral discrimination occurs at a molecular level. capes.gov.brmdpi.com

Table of Typical ¹H NMR Chemical Shifts for this compound

| Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH-Cl | ~4.43 | Quartet |

| O-CH₃ | ~3.80 | Singlet |

Note: Shifts are approximate and can vary depending on the solvent and instrument. chemicalbook.com

Mass spectrometry (MS) is a highly sensitive technique used to identify compounds and elucidate reaction pathways by analyzing the mass-to-charge ratio of ions. In the context of this compound, it is particularly relevant for studying enzymatic reactions, such as kinetic resolutions. researchgate.net For example, microbial esterases can be used for the asymmetric hydrolysis of racemic this compound to produce enantiomerically enriched (R)- or (S)-Methyl 2-chloropropionate. researchgate.net Mass spectrometry can be employed to monitor the progress of these reactions by identifying and quantifying the substrate, product, and any intermediates in the reaction mixture. purdue.edu By analyzing the reaction components over time, MS provides crucial data for understanding the enzyme's mechanism, substrate specificity, and enantioselectivity. purdue.edu

Environmental Impact and Ecotoxicological Considerations

Environmental Fate and Transport Mechanisms

The environmental behavior of Methyl 2-chloropropionate is governed by its physical and chemical properties, which dictate its degradation pathways, mobility, and persistence in different environmental compartments.

Once released into the atmosphere, this compound is subject to degradation through several photochemical processes. While specific studies on its atmospheric lifetime are not extensively detailed, the degradation mechanisms can be inferred from research on structurally similar compounds like other chloroesters and methyl esters. researchgate.netresearchgate.net The primary atmospheric degradation pathways are expected to be reactions with photochemically generated radicals, such as hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.netresearchgate.net

The reaction of saturated esters with Cl atoms typically proceeds via the abstraction of a hydrogen atom from the molecule's alkyl groups. researchgate.net For this compound, this would lead to the formation of various degradation products. Studies on similar chloroesters have identified products such as formyl chloride, acetyl chloride, and methyl chloroformate. researchgate.net The atmospheric lifetime of related chloroesters in the presence of Cl atoms has been estimated to be around 1.5 days, suggesting that this compound is not likely to persist for long periods in areas with significant Cl atom concentrations, such as coastal or industrialized regions. researchgate.net In addition to radical-initiated reactions, direct photolysis may also contribute to its degradation, although the significance of this pathway is not fully established. nih.gov It is also noted that vapors of this compound may form explosive mixtures with air. nih.gov

In soil and aquatic environments, the primary mechanism for the breakdown of this compound is biodegradation by microorganisms. researchgate.net Halogenated compounds can be toxic and persistent, but various microbes have evolved enzymatic pathways to utilize them as a source of carbon and energy. researchgate.net The degradation of this compound is expected to follow a two-step process.

First, an initial hydrolysis of the ester bond, likely catalyzed by esterase enzymes, would convert this compound into 2-chloropropionic acid (2-CP) and methanol (B129727). This is supported by studies on similar compounds, such as the methyl esters of 3-chloro-2-methylpropionic acid, where an initial esterase was shown to convert the methyl ester to the corresponding carboxylic acid. nih.gov

The resulting 2-chloropropionic acid is then subject to enzymatic dehalogenation. nih.gov Bacteria, particularly from the genus Pseudomonas, have been shown to utilize 2-CP as a sole carbon source. nih.govscialert.net These bacteria produce enzymes called dehalogenases, which catalyze the hydrolytic removal of the chlorine atom, converting 2-chloropropionic acid into lactate (B86563), a readily metabolizable compound. nih.gov Different dehalogenases can exhibit stereospecificity, acting on either the D- or L-isomers of the acid. scialert.net These dehalogenase enzymes play a critical role in the environmental detoxification and degradation of halogenated pollutants. scialert.net

| Enzyme | Source Organism | Substrate Specificity | Optimal pH | Optimal Temperature | Reference |

|---|---|---|---|---|---|

| D-specific dehalogenase (DehD) | Pseudomonas sp. strain S3 | D-2-chloropropionic acid (D-2CP) | 9.5 | 35°C | scialert.netscialert.net |

| L-specific dehalogenase (DehL) | Pseudomonas sp. strain S3 | L-2-chloropropionic acid (L-2CP) | 7.5 | 50°C | scialert.netscialert.net |

| Non-specific dehalogenase | Pseudomonas sp. | Acts on both D- and L-2-chloropropionates | Not specified | Not specified | nih.gov |

The mobility and persistence of this compound in aquatic environments are largely influenced by its water solubility and susceptibility to degradation. Most sources describe the compound as being insoluble or immiscible in water. nih.govnoaa.govchemicalbook.comechemi.com This low solubility would limit its mobility in the water column and reduce its potential to be transported to groundwater. acs.org However, it is worth noting that at least one safety data sheet suggests it is water-soluble and likely to be mobile in the environment. fishersci.com

Regarding its persistence, the compound is not generally considered to be a persistent, bioaccumulative, and toxic (PBT) substance. cdhfinechemical.com The availability of efficient biodegradation pathways, as discussed previously, suggests that its persistence in aquatic systems is likely to be low. fishersci.com Runoff from fire control or dilution water containing the substance may lead to environmental contamination. nih.govnoaa.gov

Ecotoxicological Profile and Environmental Risk Assessment

The assessment of risk posed by this compound to ecosystems involves understanding its toxicity to various organisms and its potential to accumulate in the environment.

Specific data on the ecotoxicity of this compound to aquatic organisms is limited, with toxicological databases often lacking detailed information for fish, daphnia, or algae. echemi.com However, as a halogenated organic compound, it has the potential to exert toxic effects. researchgate.net Chemicals used as preservatives and biocides are often inherently toxic to aquatic life, particularly unicellular organisms like algae, which form the base of many aquatic food webs. industrialchemicals.gov.au The toxic effects could be narcotic in nature at high concentrations. nih.govchemicalbook.com Environmental contamination can occur from spills or runoff, posing a risk to aquatic ecosystems. noaa.gov

The potential for a chemical to accumulate in organisms and transfer through the food chain is a key aspect of its environmental risk profile. Based on available information, this compound is not considered to be a bioaccumulative substance. fishersci.comcdhfinechemical.com Bioaccumulation potential is often linked to a compound's hydrophobicity and persistence. While some hydrophobic chlorinated compounds are known to accumulate in the fatty tissues of organisms and magnify up the food chain, the properties of this compound suggest a low potential for such behavior. mdpi.com Its susceptibility to biodegradation and reported lack of bioaccumulation indicate that the implications for food chain transfer and biomagnification are likely minimal. fishersci.comcdhfinechemical.com

Research into Sustainable Production and Environmental Remediation Strategies

The environmental footprint of chemical manufacturing and the persistence of certain compounds in the environment have spurred significant research into greener production methods and effective remediation technologies for this compound and related substances. This section explores the advancements in sustainable synthesis and strategies to mitigate the environmental impact of this compound.

Sustainable Production of this compound

Efforts to develop sustainable production methods for this compound are centered on the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. Key areas of research include biocatalysis and the use of renewable feedstocks.

Biocatalytic Synthesis and Kinetic Resolution:

Enzymes, particularly lipases and esterases, have shown significant promise in the enantioselective synthesis of chiral esters like this compound. The kinetic resolution of racemic this compound is a widely explored biocatalytic approach. In this process, an enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer in high enantiomeric excess.

For instance, a novel esterase, EstC10, isolated from a marine bacterium, has been utilized for the kinetic resolution of racemic this compound to produce (R)-methyl 2-chloropropionate with an enantiomeric excess of over 99%. researchgate.net Similarly, the esterase EST12-7 from Pseudonocardia antitumoralis has been shown to furnish optically active (R)-methyl 2-chloropropinate with excellent enantiomeric excess (>99%). researchgate.net The efficiency of such enzymatic resolutions is highly dependent on reaction parameters such as pH, temperature, and the presence of organic co-solvents.

Conversely, some enzymes exhibit different enantio-preferences. Esterase WDEst9, for example, generates (S)-methyl 2-chloropropionate and (S)-ethyl 2-chloropropionate with high enantiomeric excess (both >98%). researchgate.net However, not all lipases are suitable for this purpose. For example, Candida rugosa lipase (B570770) showed no enantioselectivity in the hydrolysis of 2-chloropropionic acid methyl ester. researchgate.net

Biocatalytic Kinetic Resolution of Racemic this compound

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|

| Esterase EstC10 | (R)-methyl 2-chloropropionate | >99% | Effective kinetic resolution achieved through optimization of process parameters. researchgate.net |

| Esterase EST12-7 | (R)-methyl 2-chloropropionate | >99% | Demonstrates high enantioselectivity for the (R)-enantiomer. researchgate.net |

| Esterase WDEst9 | (S)-methyl 2-chloropropionate | >98% | Shows opposite enantio-preference compared to EstC10 and EST12-7. researchgate.net |

| Candida rugosa Lipase | N/A | E=1 (no enantioselectivity) | Not suitable for the kinetic resolution of this compound. researchgate.net |

Renewable Feedstocks and Greener Synthesis Routes:

The synthesis of 2-chloropropionic acid, the precursor to this compound, is another area of focus for sustainable practices. Traditional methods often involve the chlorination of propionic acid at high temperatures with catalysts that can generate hazardous byproducts. researchgate.net Greener alternatives are being explored, such as the synthesis from renewable resources. For example, L-alanine, an amino acid, can be converted to S-2-chloropropionic acid through diazotization and chlorination reactions. nih.gov This approach utilizes a readily available bio-based starting material.

Furthermore, research into the synthesis of methyl (S)-2-chloropropionate has explored the use of a chiral hydrogen peroxide catalyst, which offers advantages such as operational simplicity, good catalytic effect, fewer byproducts, and high yield, making it suitable for large-scale production. mdpi.com Another patented process describes the preparation of 2-chloropropionic acid esters from alkyl lactates and phosgene (B1210022) in the presence of a tertiary base, which can be optimized to produce optically active products with high purity. mdpi.com

Environmental Remediation Strategies

The presence of halogenated organic compounds like this compound in the environment is a concern due to their potential persistence and toxicity. Research into remediation strategies focuses on microbial degradation and advanced oxidation processes.

Microbial Degradation:

Several microorganisms have demonstrated the ability to degrade 2-chloropropionic acid and its derivatives by using them as a sole carbon and energy source. This biodegradation is primarily facilitated by enzymes called dehalogenases, which catalyze the cleavage of the carbon-halogen bond.

Pseudomonas species are frequently implicated in the degradation of halogenated compounds. For instance, Pseudomonas sp. strain S3 can utilize both D- and L-isomers of 2-chloropropionic acid, producing two distinct dehalogenases: a thermostable L-specific dehalogenase (DehL) and a non-thermostable D-specific dehalogenase (DehD). scialert.net Another Pseudomonas strain, JD2, has been shown to produce hydrolytic dehalogenases that convert 2-chloropropionic acid. rug.nl

The degradation of related compounds by microbial consortia has also been studied. A consortium designated L1 was able to degrade 98.04% of 100 mg L⁻¹ chlorimuron-ethyl, a structurally related herbicide, within 6 days. nih.gov The synergistic action of different microbial species within a consortium can lead to more efficient and complete degradation of complex pollutants. nih.govnih.govmdpi.com For example, in the degradation of the herbicide clodinafop propargyl by Pseudomonas sp. strain B2, 87.14% of the initial 80 mg/L was degraded, accompanied by the release of chloride ions. nih.gov

Microbial Degradation of 2-Chloropropionic Acid and Related Compounds

| Microorganism/Consortium | Substrate | Degradation Efficiency | Key Enzymes/Pathways |

|---|---|---|---|

| Pseudomonas sp. strain S3 | D,L-2-chloropropionic acid | Utilized as sole carbon source | Inducible L-specific (DehL) and D-specific (DehD) dehalogenases. scialert.net |

| Pseudomonas sp. strain JD2 | 2-chloropropionic acid | Conversion observed | Production of hydrolytic dehalogenases. rug.nl |

| Bacterial Consortium L1 | Chlorimuron-ethyl | 98.04% of 100 mg L⁻¹ in 6 days | Synergistic degradation by multiple species. nih.gov |

| Pseudomonas sp. strain B2 | Clodinafop propargyl | 87.14% of 80 mg L⁻¹ | Degradation to clodinafop acid and 4-(4-Chloro-2-fluoro-phenoxy)-phenol. nih.gov |